Chemical properties of 5-Bromo-4-difluoromethoxy-2-nitrotoluene
Chemical properties of 5-Bromo-4-difluoromethoxy-2-nitrotoluene
High-Purity Intermediate for Next-Generation Kinase Inhibitors
Executive Summary
5-Bromo-4-difluoromethoxy-2-nitrotoluene (CAS: 1807244-66-1) represents a "privileged scaffold" in modern medicinal chemistry, specifically within the development of Tyrosine Kinase Inhibitors (TKIs). Its structural uniqueness lies in the trifecta of functional groups: a nitro group for latent nucleophilicity (via reduction), a bromine handle for cross-coupling, and a difluoromethoxy moiety (
This guide provides a comprehensive technical analysis of this compound, moving beyond basic properties to explore its synthetic utility, reaction kinetics, and critical handling protocols for pharmaceutical scale-up.
Part 1: Chemical Identity & Physicochemical Profile[1]
Core Identity
| Parameter | Specification |
| CAS Number | 1807244-66-1 |
| IUPAC Name | 1-Bromo-2-(difluoromethoxy)-5-methyl-4-nitrobenzene |
| Molecular Formula | |
| Molecular Weight | 282.04 g/mol |
| SMILES | Cc1cc(c(cc1[O-])OC(F)F)Br |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 45–48 °C (Predicted/Analogous) |
Electronic Structure Analysis
To understand the reactivity of this molecule, one must analyze the electronic push-pull system on the toluene core:
-
The Difluoromethoxy Group (
): Positioned at C4, it exerts a weak electron-donating effect via resonance (+R) but a strong electron-withdrawing effect via induction (-I) due to the fluorine atoms. This makes the ring less electron-rich than a standard anisole, stabilizing it against oxidative degradation. -
The Nitro Group (
): At C2, it strongly deactivates the ring, making the methyl protons at C1 unusually acidic (vinylogous acidity), which can lead to side reactions under strong basic conditions. -
The Bromine Atom (
): Located at C5, it is strategically positioned ortho to the alkoxy group. This is the primary "molecular handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).
Part 2: Synthetic Pathways & Process Chemistry
The synthesis of 5-Bromo-4-difluoromethoxy-2-nitrotoluene is non-trivial due to regioselectivity challenges.[1] The most robust industrial route avoids direct nitration of the brominated species (which risks de-bromination or ipso-substitution) and instead builds the core sequentially.
Recommended Synthetic Workflow
Route: Difluoromethylation
-
Precursor: Start with 4-Methyl-3-nitrophenol .
-
Step 1: Difluoromethylation. The phenol is treated with chlorodifluoromethane (
) or a solid reagent like sodium chlorodifluoroacetate in the presence of a base ( or ) in DMF/Water.-
Critical Control: Temperature control (60-80°C) is vital to prevent hydrolysis of the reagent before alkylation.
-
-
Step 2: Regioselective Bromination. The resulting 4-(difluoromethoxy)-2-nitrotoluene is brominated.[2]
-
Reagent: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.
-
Selectivity: The
group directs the incoming bromine to the ortho position (C5). The steric bulk of the nitro group at C2 prevents bromination at C3.
-
Visualization of Synthesis Logic
Figure 1: Optimized synthetic pathway emphasizing the regioselective directing effects of the alkoxy group.
Part 3: Reactivity Profile & Drug Development Applications
This compound is rarely the final API; it is a high-value intermediate. Its utility maps to two primary reaction vectors:[3]
Vector A: The Bromine Handle (C-C / C-N Bond Formation)
The C5-Bromine bond is activated for oxidative addition by Palladium(0) catalysts.
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids allows the installation of complex heterocycles (e.g., pyrazoles, pyridines) common in kinase inhibitors.
-
Buchwald-Hartwig Amination: Direct coupling with amines to form C-N bonds.
-
Protocol Tip: Use bulky phosphine ligands (e.g., XPhos, BrettPhos) to prevent oxidative addition into the aryl-nitro bond or the difluoromethoxy ether.
Vector B: The Nitro Group (Latent Aniline)
Reduction of the nitro group yields the corresponding aniline (5-Bromo-4-difluoromethoxy-2-aminotoluene ).
-
Reduction Method: Iron/Ammonium Chloride (
) is preferred over catalytic hydrogenation ( ) to avoid accidental hydrodehalogenation (stripping off the Bromine). -
Application: The resulting aniline is often converted into a urea or amide linkage, a classic motif for binding to the ATP-binding pocket of kinases (e.g., ALK, ROS1, EGFR).
Experimental Workflow: Nitro Reduction
-
Setup: Charge a 3-neck flask with 5-Bromo-4-difluoromethoxy-2-nitrotoluene (1.0 eq) in Ethanol/Water (3:1).
-
Activation: Add
(5.0 eq) and Iron powder (3.0 eq). -
Reaction: Heat to reflux (70-80°C) for 2-4 hours. Monitor by TLC/LCMS (Disappearance of Nitro peak).
-
Workup: Filter hot through Celite to remove Iron oxides. Concentrate filtrate.
-
Validation: The product should show a mass shift of -30 Da (
loss, gain) in LCMS.
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification
-
GHS Classification:
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes serious irritation).
-
Specific Target Organ Toxicity: Respiratory irritation.
-
-
Specific Chemical Hazards:
-
Energetic Instability: Nitro-toluenes can be shock-sensitive if dry and impure. Do not distill the neat liquid at high temperatures (>150°C).
-
HF Generation: Thermal decomposition of the
group can release trace Hydrogen Fluoride (HF). Glassware etching is a sign of decomposition.
-
Handling Protocol
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from UV to prevent radical debromination).
-
Spill Cleanup: Do not use metal spatulas (spark risk). Absorb liquids with vermiculite; sweep solids with anti-static brushes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2773387: 4-Bromo-2-fluoro-6-nitrotoluene (Analogous Structure Analysis). Retrieved from .
-
MolCore (2025). Product Specification: 5-Bromo-4-difluoromethoxy-2-nitrotoluene (CAS 1807244-66-1).[2][4] Retrieved from .
-
Google Patents. Preparation of 2-bromo-5-fluoro-4-nitroaniline and related intermediates. Patent CN113121358A. Retrieved from .
-
Fisher Scientific. Safety Data Sheet: 2-Bromo-4-nitrotoluene derivatives. Retrieved from .
